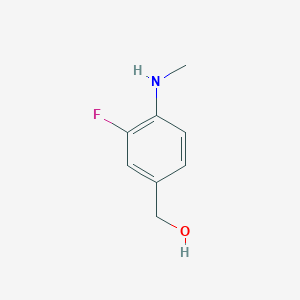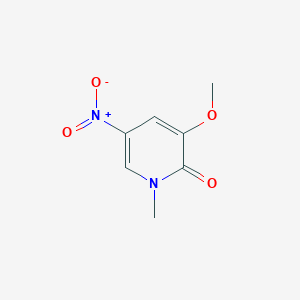
6-(Dimethylamino)-1-methyl-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Dimethylamino)-1-methyl-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dimethylamino)-1-methyl-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of appropriate amines with triazine precursors under controlled conditions. One common method involves the condensation of dimethylamine with a triazine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .
化学反応の分析
Types of Reactions: 6-(Dimethylamino)-1-methyl-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced triazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
科学的研究の応用
6-(Dimethylamino)-1-methyl-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
作用機序
The mechanism of action of 6-(Dimethylamino)-1-methyl-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
1,3,5-Triazine-2,4,6-trione: Another triazine derivative with different substituents.
6-Amino-1,3-dimethyluracil: A structurally related compound with amino and methyl groups.
1,3-Dimethyl-6-amino-uracil: Similar in structure but with different functional groups.
Uniqueness: 6-(Dimethylamino)-1-methyl-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione stands out due to its specific combination of dimethylamino, methyl, and propyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
51235-42-8 |
|---|---|
分子式 |
C9H16N4O2 |
分子量 |
212.25 g/mol |
IUPAC名 |
6-(dimethylamino)-1-methyl-3-propyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C9H16N4O2/c1-5-6-13-8(14)10-7(11(2)3)12(4)9(13)15/h5-6H2,1-4H3 |
InChIキー |
PXUGGZBENOUFRJ-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=O)N=C(N(C1=O)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13142673.png)











